molecular formula C25H16BrCl B8263508 9-(4-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene

9-(4-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene

Cat. No.: B8263508
M. Wt: 431.7 g/mol
InChI Key: VQVMIMKTNIIUMS-UHFFFAOYSA-N
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Description

9-(4-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a bromophenyl group at the 9th position, a chlorine atom at the 2nd position, and a phenyl group at the 9th position of the fluorene core

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 9-(4-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods:

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the bromophenyl or phenyl groups may be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or the chloro group to a hydrogen atom.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under appropriate conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

Chemistry:

In chemistry, 9-(4-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology and Medicine:

Its structural features can be exploited to create molecules with specific biological activities, such as anticancer or antimicrobial properties .

Industry:

In the industrial sector, this compound can be used in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its ability to form stable, conjugated systems makes it valuable for developing high-performance materials .

Mechanism of Action

The mechanism by which 9-(4-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

    9-Phenyl-9H-fluorene: Lacks the bromophenyl and chloro substituents, making it less reactive in certain chemical reactions.

    2-Chloro-9-phenyl-9H-fluorene: Similar structure but without the bromophenyl group, affecting its electronic properties.

    9-(4-Bromophenyl)-9H-fluorene: Lacks the chloro substituent, which can influence its reactivity and applications.

Uniqueness:

9-(4-Bromophenyl)-2-chloro-9-phenyl-9H-fluorene is unique due to the presence of both bromophenyl and chloro substituents. This combination of functional groups enhances its reactivity and allows for a broader range of chemical transformations and applications compared to its similar compounds .

Properties

IUPAC Name

9-(4-bromophenyl)-2-chloro-9-phenylfluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H16BrCl/c26-19-12-10-18(11-13-19)25(17-6-2-1-3-7-17)23-9-5-4-8-21(23)22-15-14-20(27)16-24(22)25/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVMIMKTNIIUMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)Cl)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H16BrCl
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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